2-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core substituted with 4,6-dimethyl groups and a 4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine moiety. The structure combines a brominated pyrimidine ring linked via an ether-methyl group to a piperidine ring, which is appended to the pyridine core. Characterization methods such as IR, $ ^1 \text{H} $ NMR, and mass spectrometry are standard for verifying structural integrity .
Properties
IUPAC Name |
2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O/c1-12-7-13(2)23-17(16(12)8-20)24-5-3-14(4-6-24)11-25-18-21-9-15(19)10-22-18/h7,9-10,14H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDRKVQFYLTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)COC3=NC=C(C=N3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related to compounds such as 5-bromopyrimidin-2-yl , which may suggest that it interacts with similar biological targets. These targets and their roles need to be further investigated.
Biochemical Pathways
Given the structural similarity to other pyrimidine derivatives , it might be involved in pathways related to nucleotide synthesis or other cellular processes involving pyrimidines. The downstream effects would depend on the specific pathways and targets involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of Comparable Compounds
Functional and Pharmacological Insights
Role of Substituents
- Piperidine vs. Piperazine : The target’s piperidine moiety is less polar than NA-2’s piperazine (), likely altering receptor binding kinetics. Piperazine’s basicity in NA-2 enhances 5-HT3 receptor affinity, critical for antidepressant effects .
- Carbonitrile Group : Common to all compounds, this electron-withdrawing group stabilizes the molecule’s electronic profile, influencing metabolic stability and interactions with enzymatic targets .
Pharmacological Divergence
- Antidepressant Activity : NA-2 () demonstrates serotonergic activity absent in the target compound, highlighting how core heterocycles (naphthyridine vs. pyridine) dictate target specificity.
Research Findings and Trends
- Synthetic Flexibility : Carbonitrile frameworks tolerate diverse substitutions (e.g., bromine, piperidine, thiazole), enabling tailored bioactivity .
- Bioactivity Correlations : Piperidine/piperazine-containing carbonitriles often target CNS disorders, whereas brominated variants may prioritize antimicrobial or cytotoxic roles .
- Contradictions : While NA-2 () shows antidepressant efficacy, brominated analogs like the target compound may diverge in application due to structural nuances (e.g., pyrimidine vs. naphthyridine cores).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
